molecular formula C8H4ClN3 B13093530 7-Chloro-1H-indazole-3-carbonitrile

7-Chloro-1H-indazole-3-carbonitrile

Cat. No.: B13093530
M. Wt: 177.59 g/mol
InChI Key: WVDXZQUKPWVKIH-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chloro substituent at the 7th position and a carbonitrile group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize byproducts and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation can produce an indazole-3-carboxylic acid.

Scientific Research Applications

7-Chloro-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

    1H-Indazole-3-carbonitrile: Lacks the chloro substituent but shares the core structure.

    5-Chloro-1H-indazole-3-carbonitrile: Similar structure with the chloro substituent at a different position.

    7-Bromo-1H-indazole-3-carbonitrile: Bromine substituent instead of chlorine.

Uniqueness: 7-Chloro-1H-indazole-3-carbonitrile is unique due to the specific positioning of the chloro and carbonitrile groups, which can influence its reactivity and biological activity. The chloro substituent at the 7th position may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

7-chloro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12)

InChI Key

WVDXZQUKPWVKIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=C2C#N

Origin of Product

United States

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